Methyl N-acetylanthranilate
Methyl N-acetylanthranilate
Methyl N-acetylanthranilate, also known as 2-(acetylamino)-benzoic acid or methyl 2-(acetylamino)benzoate, belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives. These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated. Methyl N-acetylanthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl N-acetylanthranilate is primarily located in the cytoplasm. Methyl N-acetylanthranilate has a very mild, fruity, and powdery taste.
Brand Name:
Vulcanchem
CAS No.:
2719-08-6
VCID:
VC0181298
InChI:
InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
SMILES:
CC(=O)NC1=CC=CC=C1C(=O)OC
Molecular Formula:
C10H11NO3
Molecular Weight:
193.2 g/mol
Methyl N-acetylanthranilate
CAS No.: 2719-08-6
Main Products
VCID: VC0181298
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
CAS No. | 2719-08-6 |
---|---|
Product Name | Methyl N-acetylanthranilate |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | methyl 2-acetamidobenzoate |
Standard InChI | InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12) |
Standard InChIKey | UYQKZKVNYKOXHG-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES | CC(=O)NC1=CC=CC=C1C(=O)OC |
Physical Description | White to light yellow crystals; Fruity grape aroma |
Description | Methyl N-acetylanthranilate, also known as 2-(acetylamino)-benzoic acid or methyl 2-(acetylamino)benzoate, belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives. These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated. Methyl N-acetylanthranilate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl N-acetylanthranilate is primarily located in the cytoplasm. Methyl N-acetylanthranilate has a very mild, fruity, and powdery taste. |
Solubility | Slightly soluble in water Soluble (in ethanol) |
PubChem Compound | 17623 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume